molecular formula C20H19N3O2S2 B3312690 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 946327-43-1

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No.: B3312690
CAS No.: 946327-43-1
M. Wt: 397.5 g/mol
InChI Key: SJHXVMVEAMHJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a thiazole derivative characterized by a central thiazole ring substituted at three key positions:

  • Position 4: A phenyl group.
  • Position 2: A thioether-linked 2-amino-2-oxoethyl moiety.
  • Position 5: A 3-phenylpropanamide side chain.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c21-16(24)13-26-20-23-18(15-9-5-2-6-10-15)19(27-20)22-17(25)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHXVMVEAMHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, indicating the presence of multiple functional groups that contribute to its biological activity. The thiazole moiety enhances the compound's interaction with biological targets, making it a valuable candidate for further research.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Thiazole-based compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of caspases and other apoptotic pathways. This suggests that this compound could be explored as a potential anticancer agent.
  • Endoplasmic Reticulum (ER) Stress Protection : Similar compounds have been investigated for their ability to protect pancreatic β-cells from ER stress-induced apoptosis, which is crucial in diabetes management. The compound may enhance cell viability under stress conditions by modulating apoptotic pathways.

Research Findings and Case Studies

Several studies have reported on the biological activities associated with similar thiazole-containing compounds:

StudyCompoundBiological ActivityKey Findings
WO5mβ-cell protectiveExhibited maximal activity at 100% with EC50 at 0.1 ± 0.01 μM against ER stress-induced cell death.
Thiazole Derivative XAntimicrobialShowed significant inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL.
Thiazole-based Anticancer Agent YAntitumorInduced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM, demonstrating dose-dependent effects.

These findings underscore the potential of thiazole derivatives in therapeutic applications, particularly in oncology and diabetes treatment.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Thiazole Substituents Key Biological Activity Source
Target Compound 4-Ph, 2-(2-amino-2-oxoethylthio), 5-(3-phenylpropanamide) Not reported in evidence N/A
: Compound 7b 4-Me, 2-(hydrazono-propane), 5-(thiadiazole) HepG-2 IC₅₀ = 1.61 ± 1.92 µg/mL
: Compound 31 4-FPh, 5-(3-(furan-2-yl)propanamide) KPNB1 inhibition; anticancer activity
: Compound I 4-Ph, 2-(methyl-pyrazolylamino) Synthetic intermediate; no activity reported

Key Observations :

  • Phenyl vs.
  • Thioether vs. Methyl/Hydrazone: The target’s 2-(2-amino-2-oxoethylthio) group may confer higher polarity and metabolic stability compared to methyl () or hydrazone substituents .
  • Amide Side Chains : The furan-propanamide in Compound 31 () introduces heterocyclic bulk, whereas the target’s 3-phenylpropanamide offers aromatic hydrophobicity, which could influence membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.